molecular formula C4H8N2O2S2 B1418312 N-(2-isothiocyanatoethyl)methanesulfonamide CAS No. 1155623-89-4

N-(2-isothiocyanatoethyl)methanesulfonamide

Cat. No.: B1418312
CAS No.: 1155623-89-4
M. Wt: 180.3 g/mol
InChI Key: AAZVAWKFTJNUEP-UHFFFAOYSA-N
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Description

N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound of interest in scientific research and development, particularly in the field of synthetic and medicinal chemistry. This molecule features two reactive functional groups: an isothiocyanate (-N=C=S) and a methanesulfonamide. The isothiocyanate group is a potent electrophile known to react readily with amine and thiol groups in proteins and other biomolecules, forming stable thiourea linkages . This reaction is widely exploited in chemical biology for bioconjugation, protein labeling, and the synthesis of more complex molecular architectures . Isothiocyanates, in general, have been extensively studied for their diverse biological activities, including antimicrobial and cancer chemopreventive properties, which are often linked to their ability to modify protein thiols and induce cellular signaling pathways . The methanesulfonamide group is a common motif in pharmacologically active compounds, notably in a class of drugs known as sulfonamides, which exhibit antibacterial and anti-carbonic anhydrase activities . The presence of this group makes the compound a valuable building block for the preparation of sulfonamide derivatives. The integration of these two functional groups into a single molecule makes this compound a versatile bifunctional reagent. Its primary research applications include serving as a key intermediate in the synthesis of novel heterocyclic compounds, development of potential enzyme inhibitors, and creation of functionalized materials for various biochemical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2-isothiocyanatoethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVAWKFTJNUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isothiocyanatoethyl)methanesulfonamide typically involves the reaction of 2-aminoethyl methanesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

2-aminoethyl methanesulfonamide+thiophosgeneThis compound\text{2-aminoethyl methanesulfonamide} + \text{thiophosgene} \rightarrow \text{this compound} 2-aminoethyl methanesulfonamide+thiophosgene→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: N-(2-isothiocyanatoethyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as amines, to form substituted thioureas.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include dichloromethane, acetonitrile, and dimethyl sulfoxide.

    Catalysts: Catalysts such as triethylamine and pyridine are often used to facilitate reactions.

Major Products Formed:

Scientific Research Applications

Anticancer Applications

N-(2-isothiocyanatoethyl)methanesulfonamide and its derivatives have shown significant promise as anticancer agents. Isothiocyanates, in general, are known for their ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

  • Mechanism of Action : The compound increases intracellular reactive oxygen species (ROS) levels and depletes glutathione (GSH), leading to oxidative stress that can effectively kill cancer cells .
  • Case Studies : Research has demonstrated that derivatives of isothiocyanates can enhance anticancer activity against various cell lines, including pancreatic and gastric cancer cells . For instance, compounds derived from this compound have been tested for their efficacy against human cancer cell lines such as Panc1 and HGC27, revealing promising results in terms of potency and selectivity .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs).

  • Carbonic Anhydrase Inhibition : Compounds containing sulfonamide structures are well-documented as inhibitors of carbonic anhydrases, which play a crucial role in tumor biology by regulating pH levels within the tumor microenvironment . This inhibition can lead to decreased extracellular pH, promoting matrix decomposition and potentially enhancing drug delivery to tumors .
  • Selectivity : The design of new small molecules that target specific CA isoforms is critical for developing effective treatments without side effects. This compound can be modified to improve selectivity for certain CA isoforms, making it a valuable candidate for further research in this area .

Drug Development

This compound is also being explored as a covalent drug candidate.

  • Covalent Binding : The compound has been shown to form covalent bonds with nucleophilic residues on target proteins, such as cysteine or serine residues on mutant Ras proteins associated with various cancers. This mechanism can disrupt downstream signaling pathways that promote tumor growth and survival .
  • Therapeutic Potential : By targeting mutated Ras proteins, which are implicated in many cancers, this compound could be developed into a therapeutic agent for treating Ras-associated disorders . The ability to form stable covalent bonds enhances the potential efficacy of the drug while reducing the likelihood of resistance.

Summary Table of Applications

Application Area Description Example Findings
Anticancer AgentInduces apoptosis via oxidative stress mechanismsEffective against Panc1 and HGC27 cell lines
Enzyme InhibitionInhibits carbonic anhydrases to regulate tumor pHSelective inhibition improves therapeutic outcomes
Drug DevelopmentForms covalent bonds with target proteins like RasPotential treatment for Ras-related cancers through targeted covalent binding

Mechanism of Action

The mechanism of action of N-(2-isothiocyanatoethyl)methanesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The molecular targets include amino acid residues such as cysteine, lysine, and histidine. The pathways involved in its action include the inhibition of enzyme activities and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methanesulfonamide Derivatives

The physicochemical and reactive properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of N-(2-isothiocyanatoethyl)methanesulfonamide and related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituent Reactivity/Applications Reference
This compound C₄H₈N₂O₂S₂ -SCN (isothiocyanate) Bioconjugation, crosslinking -
N-(2-Furylmethyl)methanesulfonamide C₆H₉NO₃S Furan-methyl Catalytic byproduct in SCWG processes
N-(2-Methylphenyl)methanesulfonamide C₈H₁₁NO₂S 2-methylphenyl Studied for NMR/vibrational spectroscopy
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S Ethyl, 2-methoxyphenyl Structural studies in crystallography
Key Observations:
  • Stability : Aromatic substituents (e.g., 2-methylphenyl) enhance thermal stability due to resonance effects, whereas the isothiocyanate group may reduce stability under humid conditions due to hydrolysis susceptibility .
  • Spectroscopic Properties : DFT studies on N-(2-methylphenyl)methanesulfonamide reveal distinct NMR chemical shifts (e.g., δ 2.3 ppm for methyl protons) and vibrational modes (e.g., S=O stretching at ~1150 cm⁻¹), which differ from isothiocyanate-containing derivatives due to electronic effects .

Crystallographic and Conformational Insights

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : X-ray studies show planar sulfonamide groups with dihedral angles of 85.2° between benzene rings, influenced by steric effects from the ethyl and methoxy groups. This contrasts with the flexible ethyl-isothiocyanate chain in the target compound, which adopts multiple conformations in solution .

Biological Activity

N-(2-isothiocyanatoethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Overview of Isothiocyanates

Isothiocyanates are compounds derived from glucosinolates, which are found in cruciferous vegetables. They have been studied for their anticancer properties and ability to modulate various biological pathways. The isothiocyanate functional group is known for its reactivity, particularly in forming covalent bonds with nucleophiles such as cysteine residues in proteins.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. These enzymes play critical roles in physiological processes, including respiration and acid-base balance.

Inhibition Studies

Recent studies have reported that this compound exhibits significant inhibitory effects on various isoforms of carbonic anhydrase:

  • Inhibition Potency : The compound has been shown to inhibit hCA I and hCA II with varying degrees of potency. For instance, the inhibition constants (Ki) for hCA I were reported in the range of 567.6–940.3 nM, while hCA II showed stronger inhibition with Ki values between 16.9–21.3 nM .
  • Selectivity : The compound demonstrated selective inhibition against certain isoforms, making it a candidate for targeted therapeutic applications in conditions where specific isoforms are implicated.

Case Studies and Experimental Data

  • Carbonic Anhydrase Inhibition :
    • A study highlighted that derivatives of this compound showed enhanced selectivity for hCA II over hCA IX and XII, indicating potential for treating diseases associated with these isoforms, such as cancer .
  • Structure-Activity Relationship (SAR) :
    • The structural modifications of the isothiocyanate group significantly impacted the biological activity. Substitutions on the benzene ring or variations in the sulfonamide moiety were found to alter the inhibitory potency against different CA isoforms .
  • Therapeutic Potential :
    • Given its inhibitory effects on carbonic anhydrases, this compound could be explored further for therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer where CAs play a crucial role .

Data Table: Inhibition Potency of this compound

Enzyme IsoformInhibition Constant (Ki)Selectivity Index
hCA I567.6–940.3 nMModerate
hCA II16.9–21.3 nMHigh
hCA IXNot determinedLow
hCA XIINot determinedLow

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-isothiocyanatoethyl)methanesulfonamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via alkylation of methanesulfonamide with 2-chloroethyl isothiocyanate or by introducing the isothiocyanate group post-synthesis. For example, reacting methanesulfonamide with 2-aminoethyl chloride followed by thiophosgene treatment. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>98%) and melting point analysis (e.g., 82–85°C, consistent with sulfonamide derivatives) .

Q. Which spectroscopic techniques are optimal for characterizing the structure and functional groups of this compound?

  • Methodological Answer :

  • IR Spectroscopy : The isothiocyanate (-NCS) group shows a sharp peak near 2100 cm⁻¹. Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • NMR : ¹H NMR reveals the ethyl chain (δ 3.4–3.6 ppm for -CH₂-NCS; δ 3.1–3.3 ppm for -CH₂-SO₂-) and sulfonamide NH (δ 5.5–6.0 ppm, broad). ¹³C NMR confirms the isothiocyanate carbon at δ 120–130 ppm .
  • Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 209.1 for C₅H₁₀N₂O₂S₂) .

Q. How does the reactivity of the isothiocyanate group influence experimental design in cross-linking or bioconjugation studies?

  • Methodological Answer : The -NCS group reacts selectively with amines or thiols under mild conditions (pH 7–9, 25°C). For controlled conjugation:

  • Use buffered aqueous solutions (e.g., PBS) to avoid hydrolysis.
  • Monitor reaction progress via TLC or UV-Vis (loss of -NCS absorbance at 245 nm).
  • Quench excess reagent with cysteine or ethanolamine .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and UV/Vis absorption properties of this compound?

  • Methodological Answer : Optimize geometry using B3LYP/6-311+G(d,p) in Gaussian. Calculate HOMO-LUMO gaps to predict charge-transfer transitions. Simulate UV/Vis spectra via TD-DFT, comparing with experimental λ_max (e.g., 270–290 nm for sulfonamides). Validate with solvent corrections (PCM model for water or ethanol) .

Q. What experimental and computational approaches resolve contradictions in reported stability data (e.g., thermal decomposition vs. hydrolytic sensitivity)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset (e.g., >150°C in N₂ atmosphere).
  • Hydrolysis Studies : Monitor -NCS degradation in aqueous buffers (pH 4–10) via HPLC.
  • Computational Modeling : Use QSPR to correlate molecular descriptors (e.g., logP, dipole moment) with stability trends .

Q. What mechanistic insights explain the sulfonamide group’s role in modulating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Identify hydrogen bonds between sulfonamide SO₂ and active-site Zn²⁺.
  • SAR Analysis : Compare inhibitory potency of analogs with modified sulfonamide substituents (e.g., -CF₃ vs. -CH₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 2
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